Dcfpyl - 1423758-00-2

Dcfpyl

Catalog Number: EVT-265253
CAS Number: 1423758-00-2
Molecular Formula: C18H23FN4O8
Molecular Weight: 442.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-(3-{1-carboxy-5-[(6-18F-fluoro-pyridine-3-carbonyl)-amino]-pentyl}-ureido)-pentanedioic acid, also known as 18F-DCFPyL, is a radiolabeled small-molecule inhibitor of the prostate-specific membrane antigen (PSMA). [] It is classified as a second-generation PSMA-PET agent. [] 18F-DCFPyL is used as a positron emission tomography (PET) imaging agent in scientific research, primarily for the detection, localization, and characterization of prostate cancer (PCa). [, , , , , , , , ]

Future Directions
  • Optimizing Imaging Protocols: Future research should focus on optimizing 18F-DCFPyL PET/CT imaging protocols, including the optimal time point for image acquisition and the ideal tracer activity dose. []
  • Validating Semiquantitative Measurements: Studies should be conducted to validate the use of semiquantitative parameters, such as SUV and TBR, as imaging biomarkers for predicting tumor characteristics, treatment response, and prognosis. [, ]
  • Expanding Clinical Applications: Research should investigate the potential of 18F-DCFPyL PET/CT in new clinical applications, including early detection of prostate cancer, monitoring of minimal residual disease, and guiding focal therapy. []
  • Developing New PSMA-Targeted Tracers: Future research could focus on developing new PSMA-targeted tracers with improved sensitivity, specificity, and biodistribution properties for both imaging and therapy. []
Source and Classification

Piflufolastat F 18 is classified as a radiopharmaceutical agent. Its primary function is to serve as a diagnostic tool in medical imaging, particularly in identifying prostate cancer lesions that express PSMA. This compound is synthesized through a series of chemical processes involving fluorine-18, a radionuclide produced in cyclotrons, which decays via positron emission .

Synthesis Analysis

Methods and Technical Details

The synthesis of piflufolastat F 18 typically involves a multi-step process that includes the following key stages:

  1. Preparation of Precursors: The synthesis begins with the preparation of appropriate precursors that can be labeled with fluorine-18.
  2. Radiofluorination: This step often employs direct nucleophilic substitution techniques where fluorine-18 is introduced into the molecular structure. For instance, an automated synthesis unit may be used to facilitate this process under good manufacturing practices .
  3. Purification: After synthesis, purification methods such as high-performance liquid chromatography are employed to isolate the desired product from unreacted materials and by-products.

Technical details highlight that the final product must achieve a radiochemical purity of at least 95% and a specific activity exceeding 1000 mCi/µmol to ensure effective imaging capabilities .

Molecular Structure Analysis

Structure and Data

Piflufolastat F 18 has a complex molecular structure characterized by the following features:

  • Chemical Formula: C₁₈H₁₈F₁₈N₃O₄
  • Molecular Weight: Approximately 441.4 g/mol
  • Structural Characteristics: The compound contains a carboxylic acid group, a urea linkage, and a pyridine ring substituted with fluorine-18.

The structural formula can be represented as follows:

\text{2 3 1 carboxy 5 6 18}F]\text{ fluoro pyridine}-3-carbonyl)-amino]-pentyl}ureido)-pentanedioicacid}

This structure enables selective binding to PSMA, facilitating targeted imaging of prostate cancer cells .

Chemical Reactions Analysis

Reactions and Technical Details

Piflufolastat F 18 undergoes several chemical reactions during its synthesis and application:

  1. Radiofluorination Reaction: The introduction of fluorine-18 into the precursor occurs through nucleophilic substitution reactions.
  2. Stability Studies: Post-synthesis, stability assessments are conducted to ensure that the compound retains its integrity over time when stored under specified conditions.

These reactions are crucial for maintaining the efficacy of piflufolastat F 18 as a diagnostic agent .

Mechanism of Action

Process and Data

The mechanism of action for piflufolastat F 18 involves its binding affinity for PSMA, which is overexpressed in malignant prostate tissues. Upon administration:

  1. Binding: Piflufolastat F 18 binds selectively to PSMA on prostate cancer cells.
  2. Imaging: The emitted positrons from fluorine-18 decay result in gamma photon emissions detectable by PET imaging systems.

This process allows clinicians to visualize areas of high PSMA expression, aiding in the diagnosis and staging of prostate cancer .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Piflufolastat F 18 exhibits several notable physical and chemical properties:

  • Appearance: Clear, colorless solution.
  • pH Range: Between 4.5 and 7.0.
  • Radiochemical Purity: At least 95% post-synthesis.
  • Specific Activity: At least 1000 mCi/µmol at calibration time.

These properties are essential for ensuring accurate PET imaging results and patient safety during administration .

Applications

Scientific Uses

Piflufolastat F 18 has significant applications in medical diagnostics:

  1. Prostate Cancer Imaging: It is primarily used for detecting metastatic prostate cancer and assessing biochemical recurrence.
  2. Theranostic Applications: The compound's ability to target PSMA allows it to be used not only for diagnosis but also potentially for therapeutic applications in future studies.
  3. Comparative Studies: Research indicates that piflufolastat F 18 provides superior detection rates compared to traditional imaging modalities like computed tomography or magnetic resonance imaging .
Introduction to Piflufolastat (18F)

Historical Development and Approval Milestones

The development of piflufolastat (originally designated ¹⁸F-DCFPyL) stemmed from efforts to leverage PSMA’s specificity with the favorable radiophysical properties of fluorine-18. Key milestones include:

  • 2016–2020: Phase II/III trials (OSPREY, CONDOR) demonstrated superiority over conventional imaging. The OSPREY trial (NCT02981368) focused on pre-surgical staging in high-risk patients, while CONDOR (NCT03739684) evaluated detection rates in biochemical recurrence [1] [3].
  • May 2021: U.S. FDA approval based on OSPREY/CONDOR data, making piflufolastat the second PSMA-PET agent approved in the U.S. after Ga-68 PSMA-11 [1] [8].
  • July 2023: European Medicines Agency (EMA) approval for primary staging and recurrence localization [9].
  • March 2024: UK MHRA approval supported by the PYTHON trial (EudraCT 2020-000121-37), which showed a 58% detection rate in recurrent disease versus 40% with ¹⁸F-fluorocholine [7].

Table: Key Clinical Trials for Piflufolastat Approval [1] [3] [7]

TrialPhasePopulationKey Findings
OSPREY (N=385)II/IIIHigh-risk prostate cancer (pre-therapy)96% specificity for pelvic lymph node metastases
CONDOR (N=208)IIIBiochemical recurrence (PSA ≥0.5 ng/mL)85-87% correct localization rate; detection in 60% of patients
PYTHON (N=215)IIISuspected recurrence18% higher sensitivity vs. ¹⁸F-fluorocholine

Chemical and Radiopharmaceutical Properties

Piflufolastat is a urea-based small molecule with the following characteristics:

  • Chemical Formula: C₁₈H₂₃¹⁸FN₄O₈
  • Molar Mass: 441.4 g/mol
  • Radioisotope: Fluorine-18 (¹⁸F), a positron emitter with a physical half-life of 109.8 minutes [5] [9].

Radiochemical Advantages:

  • High-Resolution Imaging: Low positron energy (0.635 MeV) enables shorter particle range and sharper image resolution compared to gallium-68 (Ga-68) agents [10].
  • Logistical Flexibility: The 110-minute half-life permits centralized cyclotron production and regional distribution, unlike generator-dependent Ga-68 agents [1] [5].
  • Biodistribution: Rapid clearance via renal excretion (50% within 8 hours), with uptake in PSMA-expressing tissues. Critical organs: kidneys (16.5% activity), liver (9.3%), lungs (2.9%) [5].

Table: Physicochemical Comparison of PSMA-Targeted Agents [5] [10]

PropertyPiflufolastat (¹⁸F)Ga-68 PSMA-11Flotufolastat (¹⁸F)
Half-life109.8 min67.8 min109.8 min
ProductionCyclotronGeneratorCyclotron
Positron YieldHighModerateHigh
Urinary ExcretionHighHighLow

Mechanism of Action: Prostate-Specific Membrane Antigen (PSMA) Targeting

Target Biology:

PSMA (glutamate carboxypeptidase II) is a type II transmembrane glycoprotein with folate hydrolase and neuropeptidase activity. Its expression in prostate cancer is 100–1000× higher than in benign tissue, increasing with disease aggressiveness, metastatic potential, and androgen independence [5].

Molecular Binding:

Piflufolastat binds PSMA’s extracellular domain via:

  • A lysine-urea-glutamate pharmacophore that anchors to the PSMA active site.
  • The fluoropyridine moiety enabling covalent ¹⁸F labeling, providing optimal target-to-background ratios within 1–2 hours post-injection [5] [6].

Pharmacodynamic Superiority:

  • Detection Sensitivity: Identifies lesions at serum PSA levels as low as 0.8 ng/mL (median in CONDOR) [1].
  • Target Specificity: Minimal binding to non-prostatic tissues (e.g., salivary glands, duodenum), reducing false positives [5].

Clinical Indications and Regulatory Landscape

Approved Indications:

  • United States (FDA):
  • Initial staging of suspected metastases in candidates for definitive therapy.
  • Evaluation of biochemical recurrence (elevated PSA) [1] [8].
  • European Union (EMA):
  • Primary staging in high-risk patients pre-curative therapy.
  • Localizing recurrence post-curative treatment [2] [9].

Clinical Impact:

  • OSPREY Cohort A: Improved specificity (97.9% vs. 62.3%) and positive predictive value (81.9% vs. 57.1%) over conventional imaging for pelvic lymph node metastases [1].
  • CONDOR: Correct localization rate of 85.2–87.0% in patients with negative baseline imaging [1] [3].
  • PYTHON: Superior detection of recurrent lesions (58% vs. 40% with ¹⁸F-fluorocholine) [7].

Table: Global Regulatory Status [1] [7] [9]

RegionApproval DateIndicationsBrand Name
USAMay 26, 2021Staging & recurrencePylarify
EUJuly 28, 2023Primary staging & recurrencePylclari
UKMarch 6, 2024Suspected/metastatic disease; recurrencePylclari

Compound Nomenclature

Table: Approved Names for Piflufolastat (¹⁸F) [1] [5] [9]

DesignationName
GenericPiflufolastat (¹⁸F)
U.S. BrandPylarify
EU BrandPylclari
Chemical¹⁸F-DCFPyL
Development CodePyL

Properties

CAS Number

1423758-00-2

Product Name

Piflufolastat

IUPAC Name

(2S)-2-[[(1S)-1-carboxy-5-[(6-fluoropyridine-3-carbonyl)amino]pentyl]carbamoylamino]pentanedioic acid

Molecular Formula

C18H23FN4O8

Molecular Weight

442.4 g/mol

InChI

InChI=1S/C18H23FN4O8/c19-13-6-4-10(9-21-13)15(26)20-8-2-1-3-11(16(27)28)22-18(31)23-12(17(29)30)5-7-14(24)25/h4,6,9,11-12H,1-3,5,7-8H2,(H,20,26)(H,24,25)(H,27,28)(H,29,30)(H2,22,23,31)/t11-,12-/m0/s1

InChI Key

OLWVRJUNLXQDSP-RYUDHWBXSA-N

SMILES

C1=CC(=NC=C1C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)F

Solubility

Soluble in DMSO

Synonyms

DCFPYL;

Canonical SMILES

C1=CC(=NC=C1C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)F

Isomeric SMILES

C1=CC(=NC=C1C(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.